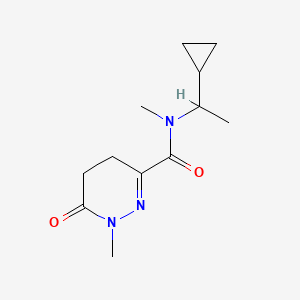
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have gained significant attention in recent years due to their potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
作用機序
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide inhibits the activity of JAK enzymes by binding to their active sites and preventing the phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to the suppression of the immune response and the reduction of inflammation, which are the hallmarks of many autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have significant biochemical and physiological effects on the immune system and the inflammatory response. The drug has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. This leads to a shift in the balance of cytokines towards an anti-inflammatory state, which is beneficial in the treatment of many inflammatory diseases.
実験室実験の利点と制限
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in inflammation and immune response. The drug is highly specific for JAK enzymes and has minimal off-target effects, which makes it a valuable tool for studying the specific functions of JAK enzymes in various cellular processes. However, the drug has some limitations, including its relatively short half-life and its potential toxicity at high doses, which may limit its use in certain experimental settings.
将来の方向性
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has significant potential for further research and development in various therapeutic areas, including autoimmune disorders, cancer, and inflammatory diseases. Some potential future directions for research include the development of more potent and selective JAK inhibitors, the identification of new targets for JAK inhibitors, and the investigation of the long-term effects of JAK inhibition on the immune system and other physiological processes. Additionally, the use of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide in combination with other drugs or therapies may provide additional benefits in the treatment of various diseases.
合成法
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylethylamine with 2,3-dichloropyridazine, followed by a series of chemical transformations, including oxidation, reduction, and condensation reactions. The final product is obtained through purification and isolation techniques.
科学的研究の応用
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, transplant rejection, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune response.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGLZCAJZAZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)


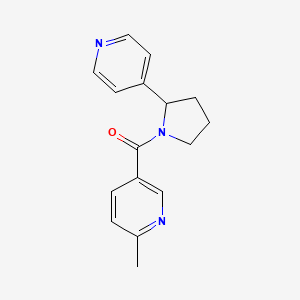
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

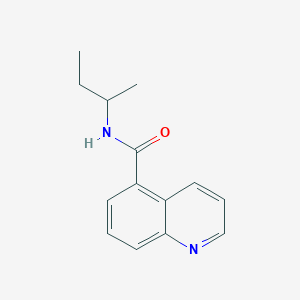
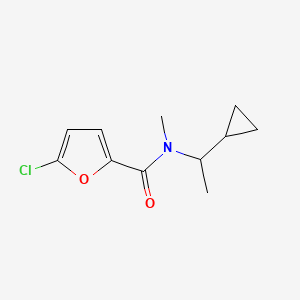
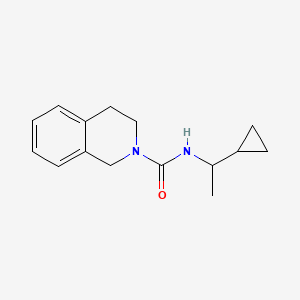
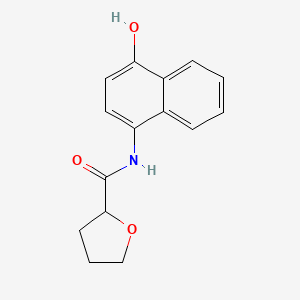
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)